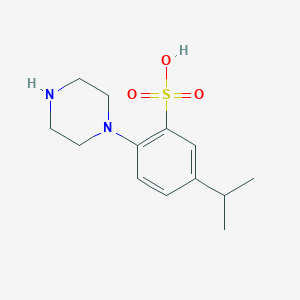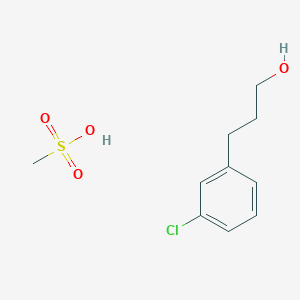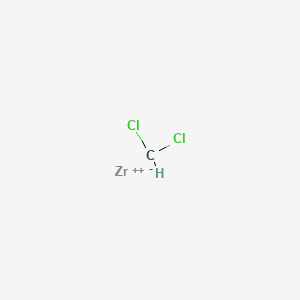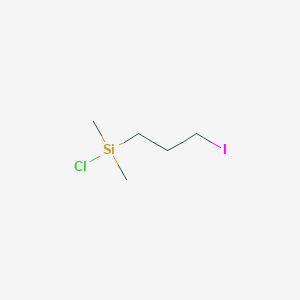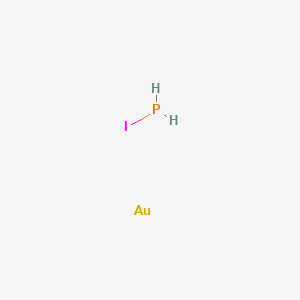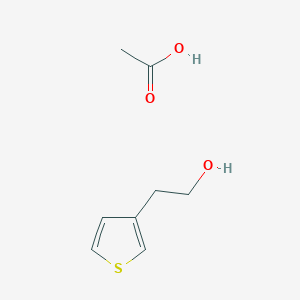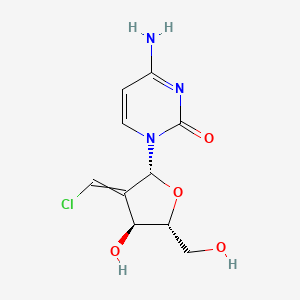![molecular formula C12H20O B14263603 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 131515-36-1](/img/structure/B14263603.png)
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pentylbicyclo[111]pentan-1-yl)ethan-1-one is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic methods such as carbene insertion and radical addition. These methods are favored due to their efficiency and ability to produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of functional groups with new groups .
Scientific Research Applications
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone: This compound has a hydroxyl group instead of a pentyl group, leading to different chemical properties and reactivity.
1-{3-Acetylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: This compound features an acetyl group, which affects its chemical behavior and applications.
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound contains an amino group, making it suitable for different biological applications.
Uniqueness
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one stands out due to its pentyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
131515-36-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-11-7-12(8-11,9-11)10(2)13/h3-9H2,1-2H3 |
InChI Key |
XEXWCBUDMVCDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CC(C1)(C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


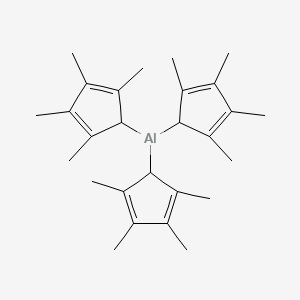
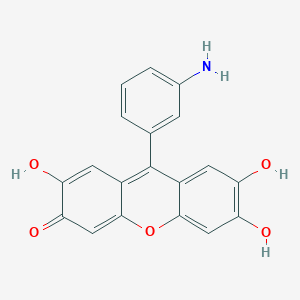
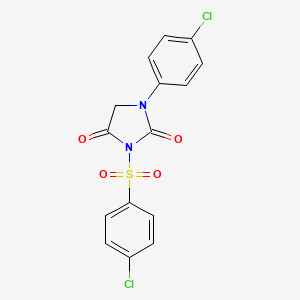
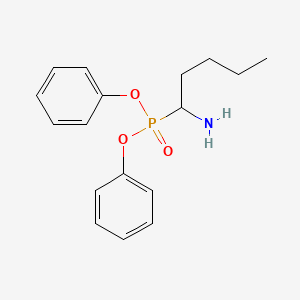
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
